Balanophonin

Description

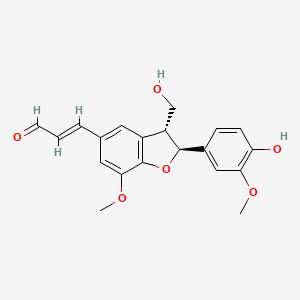

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin is a neolignan, a class of natural phenols, that has garnered significant interest within the scientific community for its potential therapeutic properties. Exhibiting noteworthy anti-inflammatory, antioxidant, and anti-proliferative activities, this compound presents a promising avenue for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its modulation of key cellular signaling pathways.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily belonging to the genera Balanophora and Manihot. These plants are distributed in tropical and subtropical regions and have been used in traditional medicine for various ailments.

| Plant Genus | Species | Plant Part | Geographic Distribution |

| Balanophora | Balanophora japonica | Whole plant | East Asia |

| Balanophora fungosa | Rhizome | Asia and Oceania | |

| Balanophora simaoensis | - | Southwest China | |

| Balanophora spicata | - | Southwest China | |

| Manihot | Manihot esculenta (Cassava) | Stems, Peels | Tropical and subtropical regions worldwide |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound and similar phenolic compounds from Manihot esculenta.

Experimental Protocol: Isolation from Manihot esculenta (Cassava) Stems

1. Extraction:

-

Plant Material: Air-dried and powdered stems of Manihot esculenta.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

2. Solvent Partitioning:

-

Procedure:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with petroleum ether, followed by ethyl acetate, and finally with n-butanol.

-

Separate the layers and concentrate each fraction using a rotary evaporator. The this compound will predominantly be in the ethyl acetate fraction.

-

3. Chromatographic Purification:

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH).

-

Procedure:

-

Prepare a silica gel column with a suitable diameter and length.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing to 10% MeOH in CHCl₃).

-

Collect fractions of a defined volume (e.g., 20 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and visualize under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary. A C18 column with a mobile phase of methanol and water is a common choice for final purification.

-

4. Identification and Characterization:

-

The structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

Quantitative data on the yield of this compound from its natural sources is not extensively reported in the literature. The yield can vary significantly based on the plant species, geographical location, harvesting time, and the extraction and purification methods employed. One study on Manihot esculenta peels reported a crude ethanol extract yield of 1.83%[1]. However, the specific percentage of this compound within this crude extract was not specified.

| Parameter | Value | Source |

| Crude Ethanol Extract Yield from Manihot esculenta Peels | 1.83% (w/w) | [1] |

| This compound Yield from Crude Extract | Data not available | |

| Purity of Isolated this compound | Data not available |

Signaling Pathway Modulation by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of the inflammatory response.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been shown to inhibit the phosphorylation of key components of this pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]

Caption: this compound inhibits the MAPK signaling pathway.

This compound's inhibitory action on the phosphorylation of p38, JNK, and ERK1/2 leads to the downstream suppression of transcription factors like AP-1, which are responsible for the expression of pro-inflammatory genes.[2]

NF-κB Signaling Pathway

The NF-κB pathway is another central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to interfere with this activation process.

Caption: this compound inhibits the NF-κB signaling pathway.

By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound, from its source to the elucidation of its biological activity.

Caption: Experimental workflow for this compound research.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. Its ability to modulate the MAPK and NF-κB signaling pathways provides a solid mechanistic basis for its observed biological activities. While the primary natural sources have been identified, further research is warranted to optimize isolation and purification protocols to improve yields and to fully elucidate its therapeutic potential through more extensive preclinical and clinical studies. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the scientific understanding and potential applications of this compound.

References

The Discovery of Balanophonin in Balanophora japonica: A Technical Guide

Disclaimer: Despite extensive efforts, the full text of the primary research article detailing the discovery of balanophonin, "this compound, A NEW NEO-LIGNAN FROM BALANOPHORA JAPONICA MAKINO" by Haruna et al. (1982), was not accessible through available search tools. Consequently, the detailed experimental protocols and a complete set of quantitative data from the original study cannot be provided in this guide. The following information has been compiled from the abstract of the primary paper, publicly available chemical databases, and general knowledge of phytochemistry and spectroscopic techniques.

Introduction to this compound

This compound is a neolignan, a class of naturally occurring phenolic compounds, first isolated from the parasitic plant Balanophora japonica Makino.[1] This discovery was a notable contribution to the phytochemical understanding of the Balanophora genus, which has been used in traditional medicine.[2][3] The structure and stereochemistry of this compound were elucidated through a combination of chemical methods and extensive use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectrometry.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the known physical and chemical properties of this compound, primarily sourced from publicly available chemical databases. The detailed spectroscopic data from the original discovery paper is unavailable.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| CAS Number | 80286-36-8 |

| Appearance | Amorphous powder |

| Melting Point | Not available from the original paper. |

| Optical Rotation | Not available from the original paper. |

| UV λmax (MeOH) | Not available from the original paper. |

| IR (KBr) cm⁻¹ | Not available from the original paper. |

| Mass Spectrometry | Not available from the original paper. |

| ¹H-NMR (CDCl₃) δ (ppm) | Specific chemical shifts and coupling constants are not fully available. Key signals would include those for aromatic protons, methoxy groups, and the propenal moiety. |

| ¹³C-NMR (CDCl₃) δ (ppm) | Specific chemical shifts are not fully available. Expected signals would correspond to aromatic carbons, methoxy carbons, and carbons of the dihydrobenzofuran ring and propenal side chain. |

Experimental Protocols

While the specific protocol from the original discovery paper is not accessible, a generalized procedure for the isolation of neolignans from plant material is outlined below. This protocol is representative of the techniques likely employed for the discovery of this compound.

General Procedure for the Isolation of Neolignans

-

Plant Material Collection and Preparation: Fresh or dried whole plants of Balanophora japonica are collected and authenticated. The plant material is then air-dried and ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a polar solvent such as methanol or ethanol at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and sequentially partitioned with a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This fractionation separates compounds based on their differential solubility. This compound, as a moderately polar neolignan, would be expected to partition into the chloroform or ethyl acetate fraction.

-

Chromatographic Purification: The bioactive fraction is then subjected to various chromatographic techniques for the isolation of the pure compound.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest may be further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is often employed to yield the pure compound.

-

Structure Elucidation

The determination of this compound's structure, as indicated in the original publication, relied on a suite of spectroscopic methods.

-

UV-Visible Spectroscopy: This technique would have been used to identify the presence of chromophores, such as aromatic rings and conjugated double bonds, characteristic of the neolignan scaffold.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been employed to identify key functional groups, including hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have provided the exact molecular weight of the compound, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides detailed information about the proton environments in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns, which helps to establish the connectivity of the carbon skeleton.

-

¹³C-NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

-

2D-NMR Techniques: While not explicitly stated in the abstract, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for unambiguously assigning all proton and carbon signals and confirming the final structure.

-

Visualizations

Experimental Workflow for Isolation and Purification

Caption: A generalized experimental workflow for the isolation of this compound.

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of this compound.

References

Balanophonin mechanism of action in neuroinflammation

An In-Depth Technical Guide on the Core Mechanism of Action of Balanophonin in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases. The sustained release of pro-inflammatory and neurotoxic mediators by chronically activated microglia contributes significantly to neuronal damage and death.[1] this compound, a neolignan derivative isolated from Firmiana simplex, has emerged as a potent anti-neuroinflammatory agent.[1][2] This technical guide delineates the molecular mechanism of action of this compound, focusing on its ability to inhibit microglial activation and protect neuronal cells. Experimental evidence demonstrates that this compound exerts its effects by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) cascades, thereby reducing the production of inflammatory cytokines and enzymes.[1][3] This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development in this area.

Core Mechanism of Action: Inhibition of Microglial Activation

The primary mechanism through which this compound mitigates neuroinflammation is by directly inhibiting the activation of microglia, the resident immune cells of the central nervous system. In pathological conditions, stimuli such as bacterial lipopolysaccharide (LPS) trigger microglial activation, leading to a cascade of inflammatory events. This compound intervenes at the upstream level of this cascade.

Attenuation of TLR4-Mediated Signaling

Experimental models utilizing LPS to stimulate BV2 microglial cells show that this compound effectively reduces LPS-mediated activation of Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor that recognizes LPS, initiating an intracellular signaling cascade that leads to the production of inflammatory mediators. By attenuating TLR4 activation, this compound effectively dampens the initial trigger for the neuroinflammatory response.

Downregulation of the MAPK Signaling Pathway

A crucial component of this compound's mechanism is its potent inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a pivotal role in translating the initial TLR4 signal into a full-blown inflammatory response. This compound has been shown to decrease the phosphorylation, and thus the activation, of all three major MAPK families in a concentration-dependent manner:

-

Extracellular signal-regulated kinase (ERK1/2)

-

c-Jun N-terminal kinase (JNK)

-

p38 MAPK

The inhibition of these kinases, particularly p-p38 and pERK, is significant even at low concentrations (1–10 μM). This multi-target inhibition of the MAPK cascade is central to its anti-inflammatory effects, as these kinases are responsible for activating transcription factors that drive the expression of pro-inflammatory genes.

Quantitative Data Presentation

The anti-inflammatory effects of this compound have been quantified in LPS-stimulated BV2 microglial cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Enzymes

| Parameter | This compound Concentration | Observation | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Concentration-dependent | Significant reduction in LPS-induced NO production. | |

| Prostaglandin E2 (PGE2) | Concentration-dependent | Significant reduction in LPS-induced PGE2 production. | |

| iNOS Protein Expression | Concentration-dependent | Inhibition of LPS-induced iNOS expression. |

| COX-2 Protein Expression | Concentration-dependent | Inhibition of LPS-induced COX-2 expression. | |

Table 2: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | This compound Concentration | Observation | Source |

|---|---|---|---|

| TNF-α | Concentration-dependent (up to 20 μM) | Significant reduction in secretion. 20 μM reduced levels by ~40%. |

| IL-1β | Concentration-dependent | Potent reduction in secretion, even at low concentrations. | |

Table 3: Effect of this compound on MAPK Phosphorylation

| Phosphorylated Protein | This compound Concentration | Observation | Source |

|---|---|---|---|

| p-ERK1/2 | 1-10 μM | Significant, concentration-dependent decrease. | |

| p-JNK | 1-10 μM | Significant, concentration-dependent decrease. Potency comparable to known JNK inhibitor SP600125. |

| p-p38 | 1-10 μM | Significant, concentration-dependent decrease. | |

Neuroprotective Effects

The inhibition of microglial activation by this compound translates directly to neuroprotective outcomes. By reducing the release of neurotoxic factors (e.g., NO, TNF-α), this compound indirectly protects neuronal cells from inflammation-induced apoptosis.

In studies using a conditioned medium from LPS-activated microglia, the medium was shown to be toxic to neuro-2a (N2a) cells. However, when microglia were co-treated with this compound, the resulting conditioned medium was significantly less toxic. This neuroprotective effect is characterized by:

-

Reduced Apoptosis: this compound treatment leads to decreased activation of cleaved caspase-3 and reduced poly (ADP-ribose) polymerase (PARP) cleavage in N2a cells exposed to the inflammatory medium.

-

Enhanced Neuronal Integrity: It promotes increased neurite outgrowth and greater neurite length in N2a cells, indicating improved neuronal health and survival.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines: BV2 immortalized murine microglial cells and N2a murine neuroblastoma cells are used as representative models for microglia and neurons, respectively.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Experimental Treatment: For anti-inflammatory assays, BV2 cells are seeded and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10 μM) for 30 minutes to 1 hour, followed by stimulation with Lipopolysaccharide (LPS, e.g., 100 ng/mL) for specified durations (e.g., 6-24 hours) depending on the endpoint being measured.

Nitric Oxide (NO) Production Assay

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Collect 100 μL of cell culture supernatant from each well of a 96-well plate after treatment.

-

Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparison with a sodium nitrite standard curve.

-

ELISA for Cytokine and PGE2 Quantification

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β) and PGE2 in the culture supernatant.

-

Protocol:

-

Cell culture supernatants are collected after the experimental treatment.

-

Commercially available ELISA kits for mouse TNF-α, IL-1β, and PGE2 are used according to the manufacturer's instructions.

-

Briefly, supernatants are added to microplate wells pre-coated with capture antibodies.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

-

Concentrations are calculated based on a standard curve generated from recombinant standards.

-

Western Blot Analysis

-

Principle: Used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, total and phosphorylated forms of ERK, JNK, p38, cleaved caspase-3, PARP) in cell lysates.

-

Protocol:

-

After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensity is quantified using densitometry software, with loading controls like α-tubulin or β-actin used for normalization.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. Its efficacy stems from a well-defined mechanism of action involving the inhibition of the TLR4/MAPK signaling axis in microglia. This leads to a marked reduction in the production of a wide array of pro-inflammatory mediators, cytokines, and enzymes, ultimately resulting in robust neuroprotection.

Future research should focus on:

-

In Vivo Studies: Validating these in vitro findings in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to assess bioavailability, efficacy, and safety.

-

Target Deconvolution: Precisely identifying the direct molecular binding target(s) of this compound within the MAPK cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and drug-like properties.

-

Exploring Other Pathways: Investigating the effect of this compound on other relevant inflammatory pathways, such as the NF-κB and Nrf2 pathways, which are also critical in regulating neuroinflammation.

References

- 1. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Balanophonin in Microglia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, predominantly mediated by the activation of microglia, is a key pathological feature in a range of neurodegenerative diseases. Chronically activated microglia release a barrage of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). These molecules contribute to a self-perpetuating cycle of inflammation and neuronal damage. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for neurodegenerative disorders. Balanophonin, a neolignan derivative isolated from Firmiana simplex, has emerged as a compound of interest due to its anti-inflammatory properties. This technical guide synthesizes the current understanding of the anti-inflammatory effects of this compound on microglia, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The efficacy of this compound in mitigating the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells has been quantified through various assays. The following tables summarize the key findings.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Assay | Concentration of this compound | % Inhibition / Effect |

| Nitric Oxide (NO) | Griess Assay | 10 µM | Significant reduction; IC50 value is half that of the positive control, L-NMMA.[1] |

| Prostaglandin E2 (PGE2) | ELISA | 10 µM | Significant inhibition.[2] |

Table 2: Effects of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Assay | Concentration of this compound | % Reduction vs. LPS control |

| TNF-α | ELISA | 20 µM | ~40%[1] |

| IL-1β | ELISA | 1 µM | ~35%[2] |

| 5 µM | ~55%[2] | ||

| 10 µM | ~62% |

Table 3: Effects of this compound on Pro-inflammatory Enzyme Expression

| Protein | Method | Concentration of this compound | Observation |

| iNOS | Western Blot | 1-10 µM | Concentration-dependent downregulation. |

| COX-2 | Western Blot | 1-10 µM | Concentration-dependent downregulation. |

Table 4: Effects of this compound on MAPK Pathway Phosphorylation

| Protein | Method | Concentration of this compound | Observation |

| p-ERK1/2 | Western Blot | 1-10 µM | Significant decrease, concentration-dependent. |

| p-JNK | Western Blot | 1-10 µM | Concentration-dependent decrease; potency comparable to JNK inhibitor SP600125. |

| p-p38 | Western Blot | 1-10 µM | Significant decrease, concentration-dependent. |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In LPS-stimulated microglia, Toll-like receptor 4 (TLR4) activation triggers a downstream cascade that includes the phosphorylation of ERK1/2, JNK, and p38 MAPK. These kinases, in turn, can activate transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of all three key MAPKs, thereby disrupting this inflammatory cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 30 minutes to 1 hour before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) depending on the assay.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxicity of this compound.

-

Procedure:

-

Seed BV2 cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the amount of NO produced by activated microglia.

-

Procedure:

-

Culture BV2 cells in a 96-well plate and treat as described in Protocol 1.

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-1β).

-

Procedure:

-

Culture BV2 cells and treat as described in Protocol 1.

-

Collect the cell culture supernatant after the desired incubation period.

-

Perform ELISA using commercially available kits for TNF-α and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance and calculate cytokine concentrations based on a standard curve.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated MAPKs (p-ERK, p-JNK, p-p38).

-

Procedure:

-

Culture BV2 cells and treat as described in Protocol 1.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p38, and a loading control (e.g., α-tubulin or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound demonstrates significant anti-inflammatory effects on microglia by inhibiting the production of key inflammatory mediators and cytokines. Its mechanism of action is centered on the downregulation of the MAPK signaling pathway, which is crucial for the inflammatory response in these immune cells. The data presented herein provides a strong foundation for the further investigation of this compound as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases. Future studies should aim to validate these findings in in vivo models to assess its efficacy and safety profile in a more complex biological system.

References

Balanophonin's Potential Role in Down-regulating the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan compound isolated from plants of the Balanophora genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Emerging, albeit indirect, evidence suggests that the mechanism of action for this compound and related compounds from the same genus may involve the down-regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide synthesizes the available preclinical data, providing an in-depth look at the potential role of this compound in modulating this critical cellular pathway. We will explore the established anti-inflammatory effects of a closely related triterpenoid from Balanophora laxiflora that directly implicates MAPK pathway inhibition, and present a logical framework for investigating this compound's similar potential. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and data presented for comparative analysis, to facilitate further investigation into this compound as a potential therapeutic agent targeting the MAPK cascade.

Introduction to the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The pathway is a three-tiered kinase cascade composed of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In mammals, the most well-characterized MAPK pathways are the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.

Evidence for MAPK Pathway Modulation by Balanophora Compounds

Direct evidence linking this compound to MAPK pathway down-regulation is still emerging. However, a significant study on a compound isolated from the same genus, Balanophora laxiflora, provides a strong basis for this hypothesis.

A study on a triterpenoid, (21α)-22-hydroxyhopan-3-one, isolated from Balanophora laxiflora, demonstrated potent anti-inflammatory effects. Mechanistically, these effects were attributed to the reduction of cellular reactive oxygen species (ROS) levels and subsequent down-regulation of MAPK signaling pathways[1][2]. This led to a decrease in the AP-1-dependent transcription of inflammatory mediators[1][2].

Furthermore, a graphical summary of the "this compound mediated antineuroinflammatory and neuroprotective effect in LPS activated microglia" suggests a mechanism involving the inhibition of an inflammatory cascade. While the summary itself does not explicitly name the MAPK pathway for this compound, the text within the same source discusses a similar compound, sulforaphane, which inhibits an inflammatory cascade via the downregulation of MAPK signaling[3]. This provides a strong rationale for investigating a similar mechanism for this compound.

The following sections will present the quantitative data and experimental protocols from the study on the Balanophora laxiflora triterpenoid as a surrogate model to guide future research on this compound.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of the Balanophora laxiflora triterpenoid on inflammatory markers, which are downstream indicators of MAPK pathway activity.

| Parameter | Assay | Cell Line | Treatment | Result | Reference |

| COX-2 Expression | RT-qPCR | Raw 264.7 macrophages | LPS-stimulated | Significant decrease in mRNA expression | |

| iNOS Expression | Western Blot | Raw 264.7 macrophages | LPS-stimulated | Suppression of protein expression | |

| IL-1β Production | ELISA | Raw 264.7 macrophages | LPS-stimulated | Suppression of cytokine production | |

| TNFα Production | ELISA | Raw 264.7 macrophages | LPS-stimulated | Suppression of cytokine production | |

| Cellular ROS Levels | DCFDA Assay | Raw 264.7 macrophages | LPS-stimulated | Decrease in ROS levels |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the Balanophora laxiflora triterpenoid, which can be adapted for investigating this compound.

Cell Culture and Treatment

-

Cell Line: Raw 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods to induce an inflammatory response and activate the MAPK pathway.

Western Blot Analysis for MAPK Phosphorylation

-

Objective: To determine the effect of the compound on the phosphorylation status of key MAPK proteins (p-ERK, p-JNK, p-p38).

-

Protocol:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

-

Objective: To measure the mRNA levels of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-1β.

-

Protocol:

-

Total RNA is extracted from treated cells using a TRIzol-based reagent.

-

cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

-

RT-qPCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin as the internal control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

-

Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) into the cell culture supernatant.

-

Protocol:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of TNF-α and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

Visualizing the Proposed Mechanism of Action

The following diagrams illustrate the MAPK signaling pathway and the proposed mechanism of action for this compound, based on the evidence from related compounds.

Caption: The MAPK signaling cascade and the proposed inhibitory point of this compound.

Caption: A typical experimental workflow to investigate this compound's effect on the MAPK pathway.

Conclusion and Future Directions

The evidence from a related triterpenoid found in Balanophora laxiflora, coupled with suggestive findings for this compound's anti-inflammatory and neuroprotective effects, strongly supports the hypothesis that this compound may exert its therapeutic potential through the down-regulation of the MAPK signaling pathway. This technical guide provides a foundational framework for researchers to further investigate this promising natural compound.

Future research should focus on:

-

Directly assessing the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAPK in various cell lines.

-

Elucidating the specific upstream targets of this compound within the MAPK cascade.

-

Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases and cancer.

-

Conducting structure-activity relationship studies to identify the key chemical moieties responsible for its biological activity.

By systematically addressing these research questions, the full therapeutic potential of this compound as a modulator of the MAPK pathway can be realized, potentially leading to the development of novel therapies for a range of debilitating diseases.

References

Balanophonin: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neolignan, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its CAS number and key physicochemical characteristics. Furthermore, this document delves into its notable biological effects, with a particular focus on its anti-inflammatory, neuroprotective, and potential anticancer properties. Detailed experimental protocols and diagrammatic representations of the associated signaling pathways are presented to facilitate further research and drug development endeavors.

Chemical Properties of this compound

This compound is a bioactive compound that can be isolated from various plant sources, including Balanophora japonica and Dipteryx odorata.[1] Its chemical identity and properties are crucial for its application in research and development.

CAS Number and Molecular Identity

The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its stereoisomers, which are essential for unambiguous identification in databases and publications:

Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.37 g/mol | |

| Physical Description | Powder | |

| Boiling Point | 552.5 ± 50.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. Emerging evidence also suggests potential anticancer properties.

Anti-inflammatory and Neuroprotective Effects

This compound exhibits potent anti-inflammatory and neuroprotective properties by modulating key signaling pathways involved in the inflammatory cascade. In cellular models of neuroinflammation, this compound has been shown to suppress the production of pro-inflammatory mediators.

The primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By downregulating these pathways, this compound effectively reduces the expression of downstream targets such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

Experimental Workflow for a Typical Anti-inflammatory Assay

References

A Comprehensive Review of the Biological Activities of Balanophonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a neolignan compound, has garnered significant interest within the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Balanophora genus, which have a history of use in traditional medicine for treating ailments such as stomachache and hemorrhoids, and for their heat-clearing and detoxifying properties, this compound is now being investigated for its therapeutic potential in modern medicine.[1][2] This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, and antioxidant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. Its mechanism of action primarily involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.

Quantitative Data for Anti-inflammatory Activity

| Cell Line | Agonist | Mediator Inhibited | IC50 / Concentration | Reference |

| BV2 microglia | LPS | Nitric Oxide (NO) | ~5 µM | [3] |

| BV2 microglia | LPS | Prostaglandin E2 (PGE2) | ~5 µM | [3] |

| BV2 microglia | LPS | Tumor Necrosis Factor-α (TNF-α) | ~10 µM | [3] |

| BV2 microglia | LPS | Interleukin-1β (IL-1β) | ~10 µM |

Mechanism of Action: Inhibition of MAPK and NF-κB Signaling

Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), in lipopolysaccharide (LPS)-stimulated microglial cells. By suppressing the MAPK pathway, this compound subsequently attenuates the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. This leads to a downstream reduction in the production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and inflammatory cytokines such as TNF-α and IL-1β.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

A common method to assess the anti-inflammatory activity of compounds like this compound involves the use of RAW 264.7 murine macrophage cells stimulated with LPS.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed concurrently to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Data Analysis: The concentration of this compound that inhibits 50% of NO production (IC50) is calculated from the dose-response curve.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent, with studies highlighting its ability to protect neuronal cells from inflammatory-mediated damage.

Quantitative Data for Neuroprotective Activity

| Cell Line | Toxin/Stimulus | Effect | Concentration | Reference |

| BV2 microglia | LPS | Inhibition of microglial activation | 1-10 µM | |

| N2a neuronal cells | Conditioned media from LPS-activated BV2 cells | Increased cell viability | 10 µM | |

| N2a neuronal cells | Conditioned media from LPS-activated BV2 cells | Inhibition of apoptosis (caspase-3 cleavage) | 10 µM |

Mechanism of Action: Attenuation of Microglial Activation and Neuronal Apoptosis

The neuroprotective effects of this compound are closely linked to its anti-inflammatory properties. By inhibiting the activation of microglia, the primary immune cells of the central nervous system, this compound reduces the production and release of neurotoxic inflammatory mediators. This, in turn, protects neighboring neurons from inflammation-induced apoptosis. This compound has been shown to suppress the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while upregulating the expression of the anti-apoptotic protein Bcl-2 in neuronal cells exposed to inflammatory conditions.

Experimental Protocol: Neuroprotection Assay using BV2 and N2a Co-culture Model

A common method to evaluate neuroprotective effects against inflammation involves a co-culture system or the use of conditioned media.

-

BV2 Cell Culture and Treatment: BV2 microglial cells are cultured and treated with this compound followed by LPS stimulation as described in the anti-inflammatory protocol.

-

Preparation of Conditioned Media: After 24 hours of stimulation, the culture supernatant (conditioned media) from the BV2 cells, containing the secreted inflammatory mediators, is collected and centrifuged to remove cellular debris.

-

N2a Cell Culture and Treatment: Mouse neuroblastoma (N2a) cells are cultured in DMEM with 10% FBS. The N2a cells are then treated with the conditioned media from the various BV2 treatment groups for 24 hours.

-

Assessment of Neuronal Viability: The viability of the N2a cells is assessed using the MTT assay.

-

Apoptosis Analysis: Neuronal apoptosis can be further quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

Anticancer Activity

While research on the anticancer properties of this compound is still emerging, preliminary studies on extracts from Balanophora species and related neolignans suggest potential cytotoxic activity against various cancer cell lines. However, specific IC50 values for purified this compound are not yet widely reported in the literature.

Quantitative Data for Anticancer Activity of Related Compounds

Data for purified this compound is currently limited. The following table presents data for extracts or related compounds from the Balanophora genus.

| Compound/Extract | Cancer Cell Line | Activity | IC50 / Concentration | Reference |

| Balanophora species extract | MCF-7 (Breast) | Cytotoxicity | Not specified | |

| Balanophora species extract | A549 (Lung) | Cytotoxicity | Not specified | |

| Balanophora species extract | Hep3B (Liver) | Cytotoxicity | Not specified | |

| Balanophora species extract | PC3 (Prostate) | Cytotoxicity | Not specified |

Potential Mechanism of Action: Induction of Apoptosis

The proposed mechanism for the anticancer activity of related compounds involves the induction of apoptosis in cancer cells. This is often characterized by the activation of caspases, modulation of the Bax/Bcl-2 ratio, and subsequent DNA fragmentation. Further research is needed to elucidate the specific molecular targets and signaling pathways involved in this compound-induced apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of this compound contribute to its various biological activities, particularly its anti-inflammatory and neuroprotective effects. Antioxidants can neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues.

Quantitative Data for Antioxidant Activity of Related Compounds

| Assay | Compound/Extract | Scavenging Activity | IC50 | Reference |

| DPPH Radical Scavenging | Balanophora polyandra extract | Potent | 14.48 µg/mL | |

| DPPH Radical Scavenging | Balanophora laxiflora extract | Considerable | 16.4 µg/mL |

Mechanism of Action: Free Radical Scavenging

The antioxidant mechanism of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the radical chain reaction. The specific structural features of this compound, including its hydroxyl groups, are likely responsible for its radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Varying concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound is a promising natural compound with a spectrum of beneficial biological activities, most notably its potent anti-inflammatory and neuroprotective effects. The mechanisms underlying these activities are beginning to be understood, primarily involving the modulation of the MAPK and NF-κB signaling pathways. While preliminary evidence suggests potential anticancer and antioxidant properties, further research is imperative to isolate and quantify these effects specifically for this compound and to elucidate the precise molecular mechanisms involved. Future studies should focus on in vivo models to validate the therapeutic potential of this compound for inflammatory diseases, neurodegenerative disorders, and potentially cancer. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to establish its safety profile for potential clinical applications. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further investigation into this promising natural product.

References

- 1. Induction of Apoptosis in Human Cancer Cells Through Extrinsic and Intrinsic Pathways by Balanites aegyptiaca Furostanol Saponins and Saponin-Coated SilverNanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis in Human Cancer Cells Through Extrinsic and Intrinsic Pathways by Balanites aegyptiaca Furostanol Saponins and Saponin-Coated SilverNanoparticles | Semantic Scholar [semanticscholar.org]

- 3. ijpras.com [ijpras.com]

Methodological & Application

Balanophonin: A Detailed Protocol for Isolation, Purification, and Analysis of its Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin is a neolignan, a class of natural phenols, primarily isolated from plants of the genus Balanophora, particularly Balanophora japonica.[1][2] This compound has garnered significant interest within the scientific community due to its promising pharmacological activities. Notably, this compound has demonstrated potent anti-inflammatory and neuroprotective properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, making it a valuable candidate for further investigation in drug discovery and development. This document provides a comprehensive guide to the isolation, purification, and characterization of this compound, along with an overview of its role in the mitogen-activated protein kinase (MAPK) signaling pathway.

Data Presentation

| Parameter | Value | Source Plant | Reference |

| Extraction Method | Methanol Extraction followed by fractionation | Balanophora japonica | Implied from general phytochemical studies of Balanophora species |

| Purification Method | Silica Gel Column Chromatography, Preparative HPLC | Balanophora japonica | Inferred from common phytochemical isolation techniques |

| Reported Biological Activity | Anti-inflammatory, Neuroprotective | Not specified | [1] |

| Mechanism of Action | Inhibition of MAPK signaling pathway (p38, ERK1/2, JNK) | Not specified | [1] |

Experimental Protocols

I. Isolation of this compound from Balanophora japonica

This protocol outlines the extraction and fractionation steps to obtain a crude extract enriched with this compound.

Materials:

-

Dried and powdered whole plant material of Balanophora japonica

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

n-Butanol (ACS grade)

-

Distilled water

-

Rotary evaporator

-

Large glass percolator or extraction vessel

-

Filter paper

-

Separatory funnel

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material of Balanophora japonica with methanol at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filter the extract through filter paper.

-

Repeat the extraction process with fresh methanol two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

-

First, partition the aqueous suspension with ethyl acetate in a separatory funnel. Separate the ethyl acetate layer. Repeat this process three times. Combine the ethyl acetate fractions and concentrate them to dryness. This is the ethyl acetate fraction .

-

Next, partition the remaining aqueous layer with n-butanol. Separate the n-butanol layer and repeat the process three times. Combine the n-butanol fractions and concentrate them to dryness. This is the n-butanol fraction .

-

The remaining aqueous layer is the water-soluble fraction . This compound is reported to be found in this fraction.[1]

-

Dry all fractions under vacuum to remove residual solvents.

-

II. Purification of this compound

This section describes the purification of this compound from the enriched fraction using chromatographic techniques.

Materials:

-

Enriched this compound fraction (from the water-soluble fraction)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

Procedure:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

Dissolve the dried water-soluble fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed sample and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 80:20 chloroform:methanol).

-

Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the this compound-containing fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove tannins and other polymeric compounds.

-

Collect and monitor fractions by TLC.

-

-

Preparative HPLC:

-

For final purification, subject the semi-purified this compound fraction to preparative HPLC on a C18 reverse-phase column.

-

A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% TFA. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound and concentrate it under vacuum to obtain the pure compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

Mandatory Visualization

Caption: Workflow for the isolation and purification of this compound.

Caption: this compound's inhibition of the LPS-induced MAPK signaling pathway.

Biological Activity and Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the MAPK signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the MAPK cascade is activated, leading to the phosphorylation of key proteins: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2). This phosphorylation cascade results in the activation of transcription factors like AP-1 and NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Studies have shown that this compound can significantly inhibit the LPS-induced phosphorylation of p38, JNK, and ERK1/2 in a dose-dependent manner. By blocking the activation of these key signaling molecules, this compound effectively downregulates the subsequent inflammatory response, highlighting its potential as a therapeutic agent for inflammatory diseases.

Conclusion

This application note provides a detailed framework for the successful isolation and purification of this compound from Balanophora japonica. The described protocols, from initial extraction to final purification by preparative HPLC, offer a robust methodology for obtaining this valuable neolignan. Furthermore, the elucidation of its inhibitory action on the MAPK signaling pathway provides a clear rationale for its observed anti-inflammatory properties. This information is intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of this compound. Further optimization of the purification protocol and quantitative analysis of yields will be crucial for scaling up production for preclinical and clinical studies.

References

Application Note: Quantification of Balanophonin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Balanophonin in various sample matrices using a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. As no standardized and validated method is readily available in published literature, this note offers a comprehensive starting point for method development and validation based on the physicochemical properties of this compound and established chromatographic principles for similar phenolic compounds.

Introduction

This compound is a neo-lignan, a bioactive compound that can be isolated from plants such as Dipteryx odorata and Balanophora japonica.[1] Due to its potential biological activities, a reliable analytical method for its quantification is essential for research, quality control of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method

This method is a suggested starting point and will require optimization and validation for specific applications.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Proposed Condition |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated at 280 nm and 320 nm (requires verification with a standard) |

| Injection Volume | 10 µL |

2.2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

2.3. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., roots or stems of Balanophora japonica) at 40-50 °C and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution: Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Parameters

For reliable quantitative results, the proposed method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, a standard, and a sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is desirable.[2][3]

-

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.[2][3]

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative data obtained should be summarized in a clear and structured table.

Table 1: Example of a Data Summary Table for this compound Quantification

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Concentration in Plant Material (mg/g) |

| Standard 1 | N/A | |||

| Standard 2 | N/A | |||

| Sample 1 | ||||

| Sample 2 | ||||

| Spike 1 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

This application note provides a foundational HPLC method for the quantification of this compound. The proposed protocol for sample preparation, chromatographic conditions, and method validation offers a robust starting point for researchers. It is crucial to emphasize that this method must be optimized and thoroughly validated for the specific matrix and intended application to ensure accurate and reliable results.

References

Application Note: Structural Elucidation of Balanophonin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a neolignan first isolated from Balanophora japonica Makino, has garnered interest within the scientific community due to its potential biological activities. The precise determination of its complex chemical structure is fundamental for structure-activity relationship (SAR) studies, synthetic efforts, and further development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete structural elucidation of such natural products. This application note provides a detailed overview and protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound.

Molecular Structure of this compound

This compound possesses a dihydrobenzofuran neolignan skeleton. The accurate assignment of all proton and carbon signals is crucial for confirming its connectivity and stereochemistry.

Quantitative NMR Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. Disclaimer: The following data is a representative example based on the known structure of this compound and typical chemical shifts for similar neolignans, as the original experimental data from the primary literature was not accessible.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.55 | d | 6.5 |

| 3 | 3.65 | m | |

| 4 | 7.05 | d | 1.8 |

| 6 | 6.95 | d | 1.8 |

| 7-OCH₃ | 3.90 | s | |

| 8 | 9.65 | d | 7.7 |

| 9 | 6.65 | dd | 15.8, 7.7 |

| 10 | 7.42 | d | 15.8 |

| 1' | - | - | |

| 2' | 7.00 | d | 1.9 |

| 3'-OCH₃ | 3.92 | s | |

| 4'-OH | 5.90 | s | |

| 5' | 6.90 | dd | 8.2, 1.9 |

| 6' | 6.98 | d | 8.2 |

| 7' | 3.95 | dd | 11.5, 4.0 |

| 7' | 3.75 | dd | 11.5, 6.0 |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 88.5 |

| 3 | 54.2 |

| 4 | 110.0 |

| 4a | 132.5 |

| 5 | 131.0 |

| 6 | 118.5 |

| 7 | 147.0 |

| 7a | 145.8 |

| 8 | 193.8 |

| 9 | 126.5 |

| 10 | 153.0 |

| 1' | 131.8 |

| 2' | 109.5 |

| 3' | 146.8 |

| 4' | 145.5 |

| 5' | 114.5 |

| 6' | 119.0 |

| 7' | 63.5 |

| 7-OCH₃ | 56.2 |

| 3'-OCH₃ | 56.1 |

Experimental Protocols

Sample Preparation

-

Isolation: this compound is typically isolated from the dried whole plants of Balanophora japonica via solvent extraction (e.g., methanol or ethanol), followed by partitioning and repeated column chromatography (e.g., silica gel, Sephadex LH-20).

-

Sample for NMR:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can also be used depending on solubility and the desired resolution of specific signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpmf').

-

Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other within a molecule.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC sequence with gradients for artifact suppression (e.g., 'hsqcedetgpsisp2.3').

-

Purpose: To identify direct one-bond correlations between protons and carbons. This is instrumental in assigning the protonated carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting spin systems and assigning quaternary carbons.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Signaling Pathway and Logical Relationship Analysis

The structural elucidation of this compound through NMR is a stepwise process.

-